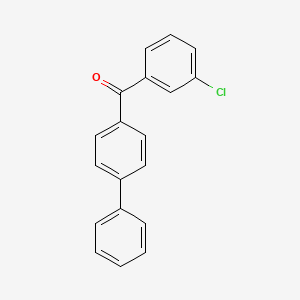

3-Chloro-4'-phenylbenzophenone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

98257-43-3 |

|---|---|

Molecular Formula |

C19H13ClO |

Molecular Weight |

292.8 g/mol |

IUPAC Name |

(3-chlorophenyl)-(4-phenylphenyl)methanone |

InChI |

InChI=1S/C19H13ClO/c20-18-8-4-7-17(13-18)19(21)16-11-9-15(10-12-16)14-5-2-1-3-6-14/h1-13H |

InChI Key |

IIMHFJOYSGKNFB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C3=CC(=CC=C3)Cl |

Origin of Product |

United States |

Biological Activity

3-Chloro-4'-phenylbenzophenone (CPBP) is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article reviews the current understanding of its biological activity, including its mechanisms, effects on cellular systems, and implications for drug development.

Chemical Structure and Properties

This compound is characterized by a benzophenone structure with a chlorine atom at the 3-position and a phenyl group at the 4'-position. This structure contributes to its unique chemical reactivity and biological interactions.

Research indicates that CPBP exhibits significant inhibitory effects on various enzymes, particularly tyrosinase, which is crucial in melanin synthesis. The inhibition of tyrosinase can lead to applications in skin lightening products and the treatment of hyperpigmentation disorders. The compound's structural modifications have been shown to enhance its inhibitory potency, with some derivatives demonstrating IC50 values in the low micromolar range (2.96 to 10.65 μM) .

Toxicological Studies

Toxicological assessments reveal that CPBP may exhibit hepatotoxic effects, as indicated by elevated liver weights and histopathological changes in animal studies. These findings underscore the importance of evaluating the safety profile of CPBP in potential therapeutic applications .

Case Studies

- Inhibition of Tyrosinase Activity : A study demonstrated that CPBP and its derivatives could effectively inhibit tyrosinase activity, making them potential candidates for cosmetic applications aimed at reducing skin pigmentation .

- Hepatotoxicity in Animal Models : In experimental models, CPBP exposure led to observable liver damage characterized by necrosis and fatty metamorphosis, highlighting the need for caution when considering this compound for therapeutic use .

Data Tables

Applications

The biological activities of CPBP suggest several applications:

- Cosmetic Industry : Due to its ability to inhibit tyrosinase, CPBP is explored as an active ingredient in skin-lightening formulations.

- Pharmaceutical Research : Its potential hepatotoxicity necessitates further investigation into safer derivatives or analogs for therapeutic use.

- Biochemical Assays : CPBP serves as a reagent in biochemical assays to study enzyme interactions, aiding drug discovery efforts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.